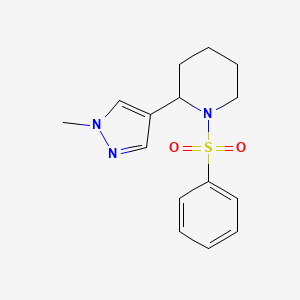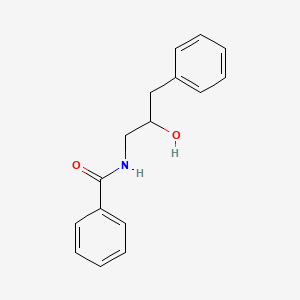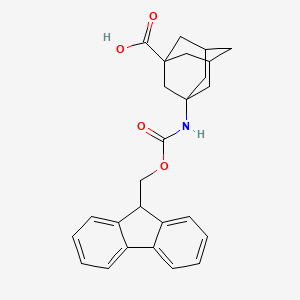
2-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)piperidine, also known as MPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a piperidine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)piperidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)piperidine has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, which may help to protect against oxidative damage in the brain. Additionally, it has been found to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)piperidine in lab experiments is its relatively low toxicity. It has been found to have a high LD50 value, indicating that it is relatively safe at therapeutic doses. However, one limitation of using 2-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)piperidine is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)piperidine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies could explore its mechanism of action and potential therapeutic benefits in these conditions. Additionally, research could investigate the use of 2-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)piperidine in combination with other drugs or therapies to enhance its neuroprotective effects.
Synthesis Methods
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)piperidine involves the reaction of 1-phenylsulfonylpiperidin-2-one with hydrazine hydrate, followed by the addition of methyl iodide. This results in the formation of 2-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)piperidine, which can be purified through recrystallization.
Scientific Research Applications
2-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)piperidine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been found to have neuroprotective properties, which may make it useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(benzenesulfonyl)-2-(1-methylpyrazol-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-17-12-13(11-16-17)15-9-5-6-10-18(15)21(19,20)14-7-3-2-4-8-14/h2-4,7-8,11-12,15H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTNRLQYWMRNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B2467775.png)

![8-fluoro-2-(quinolin-8-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2467777.png)
![2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2467780.png)
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide](/img/structure/B2467781.png)
![[2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2467782.png)

![5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2467784.png)
![3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2467786.png)

![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2467791.png)


![3-(3-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2467796.png)